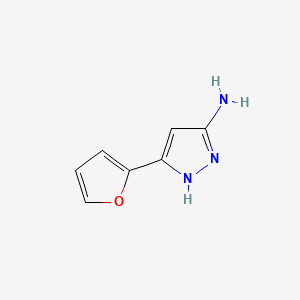

3-Amino-5-(2-furyl)pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-(furan-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNZHICOWTVWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335159 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-02-9 | |

| Record name | 5-(Furan-2-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(2-furyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-(2-furyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(2-furyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel bioactive molecules and functional materials.[1] Its structure, which incorporates both a reactive aminopyrazole moiety and a furan ring, makes it a valuable precursor for developing new pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering standardized experimental protocols and in-depth analysis of its physicochemical properties.

Synthesis Pathway

The most common and efficient method for synthesizing 3-(5)-aminopyrazoles is through the condensation reaction between a β-ketonitrile and a hydrazine derivative.[2] For the target compound, this compound, the synthesis involves the cyclocondensation of 3-(2-furyl)-3-oxopropanenitrile with hydrazine hydrate. This reaction proceeds readily, typically by refluxing the reactants in an alcoholic solvent, to yield the desired pyrazole ring system.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

3-(2-furyl)-3-oxopropanenitrile

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and heat source

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-furyl)-3-oxopropanenitrile (0.01 mol) in absolute ethanol (30 mL).

-

To this stirring solution, add hydrazine hydrate (0.012 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for approximately 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound as a solid.

-

Dry the purified product under vacuum.

Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of physical and spectroscopic techniques is employed. The data obtained from these methods provide unambiguous evidence of the compound's structure.

Caption: Logical workflow for the characterization of the synthesized compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key characterization data for this compound.

| Parameter | Observed Data / Expected Values |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol [3] |

| Physical Appearance | Solid |

| Melting Point (mp) | 124-130 °C |

| Mass Spec. (MS) | m/z: 149 [M]⁺. The fragmentation of pyrazoles typically involves the expulsion of HCN and N₂ from the molecular ion.[4][5] |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, NH₂ & NH), ~3100 (Aromatic C-H stretch), ~1630 (C=N stretch), ~1580 (N-H bend), ~1015 (C-O-C stretch, furan). The broadness of the N-H band is due to hydrogen bonding.[6][7] |

| ¹H NMR (DMSO-d₆, δ ppm) | Predicted: ~12.0 (s, 1H, pyrazole-NH), ~7.6 (m, 1H, furan-H5), ~6.6 (m, 1H, furan-H3), ~6.5 (m, 1H, furan-H4), ~5.8 (s, 1H, pyrazole-H4), ~5.5 (s, 2H, -NH₂). |

| ¹³C NMR (DMSO-d₆, δ ppm) | Predicted: ~160 (C3-NH₂), ~148 (C5-furan), ~143 (Furan C2), ~141 (Furan C5), ~111 (Furan C4), ~106 (Furan C3), ~90 (Pyrazole C4). |

Detailed Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. The presence of strong, broad bands in the 3200-3400 cm⁻¹ region confirms the N-H stretching vibrations of both the pyrazole ring and the primary amino group. A sharp band around 1630 cm⁻¹ is characteristic of the C=N stretching within the pyrazole ring. The N-H bending vibration is typically observed near 1580 cm⁻¹. The furan ring is identified by its characteristic C-O-C stretching vibration around 1015 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. A downfield singlet around 12.0 ppm is characteristic of the acidic N-H proton of the pyrazole ring. The three protons of the 2-substituted furan ring will appear as distinct multiplets. The C4 proton of the pyrazole ring typically appears as a singlet around 5.8 ppm. The two protons of the amino group will give rise to a broad singlet around 5.5 ppm, which is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum confirms the carbon framework. The carbon attached to the amino group (C3) is expected at a downfield shift (~160 ppm). The carbons of the furan and pyrazole rings will resonate in the aromatic region, with their specific shifts influenced by the heteroatoms and substituents.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight (149.15). Common fragmentation patterns for pyrazoles include the loss of molecular nitrogen (N₂) and hydrogen cyanide (HCN), which can help in structural elucidation.[4][5]

Experimental Protocols: Characterization

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated slowly. The range from the first appearance of liquid to the complete melting of the solid is recorded.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, which is then placed in the sample holder for analysis.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d₆, and placed in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system, or by direct infusion. Electron Ionization (EI) is a common method for obtaining the mass spectrum of small organic molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. soc.chim.it [soc.chim.it]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Novel Synthesis Routes for 3-Amino-5-(2-furyl)pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of novel and efficient synthesis routes for 3-Amino-5-(2-furyl)pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details two primary synthetic pathways, focusing on the accessible starting materials and reaction conditions. Key quantitative data are summarized for comparative analysis, and detailed experimental protocols for the synthesis of crucial intermediates and the final target molecule are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the synthetic strategies.

Introduction

This compound is a key heterocyclic scaffold that has garnered significant attention in the pharmaceutical and agrochemical sectors. Its unique molecular architecture, featuring a reactive furan moiety and a versatile aminopyrazole core, makes it an essential precursor for the synthesis of a wide range of bioactive molecules. These derivatives have shown promise in the development of novel therapeutic agents and crop protection chemicals. This guide focuses on elucidating practical and efficient laboratory-scale synthesis of this important compound.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through the cyclization of a furan-containing β-ketonitrile with hydrazine. This approach is advantageous due to the relatively straightforward preparation of the β-ketonitrile precursor from commercially available starting materials. An alternative, though potentially lower-yielding, route involves the use of a corresponding β-ketoester. This guide will focus on the more efficient β-ketonitrile pathway.

The logical workflow for the primary synthesis route is outlined below:

Caption: Logical workflow for the synthesis of this compound.

Synthesis Route via β-Ketonitrile Intermediate

The most effective and widely applicable synthesis of this compound proceeds through the formation of the key intermediate, 2-furanoylacetonitrile (also known as 3-(2-furyl)-3-oxopropanenitrile). This intermediate is then cyclized with hydrazine hydrate to yield the target molecule.

Step 1: Synthesis of 2-Furanoylacetonitrile

This reaction involves the Claisen condensation of an ethyl 2-furoate with acetonitrile in the presence of a strong base like sodium hydride.

Caption: Synthesis of the key intermediate, 2-furanoylacetonitrile.

Step 2: Synthesis of this compound

The synthesized 2-furanoylacetonitrile undergoes a cyclization reaction with hydrazine hydrate. The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom of hydrazine onto the nitrile group, leading to the formation of the aminopyrazole ring.[1][2]

Caption: Cyclization to form this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-furanoylacetonitrile.

| Parameter | Value | Reference |

| Starting Materials | Ethyl 2-furoate, Acetonitrile, Sodium Hydride | [3] |

| Solvent | Toluene | [3] |

| Reaction Temperature | 90 °C | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | 76% | [3] |

| Melting Point | 74-75 °C | [3] |

Experimental Protocols

Synthesis of 2-Furanoylacetonitrile

Materials:

-

Ethyl 2-furoate (63.05 g, 0.5 mol)

-

Sodium hydride (80% suspension in white oil, 30.0 g, 1.0 mol)

-

Acetonitrile (41 g, 1.0 mol)

-

Toluene (500 mL)

-

Methanol (1 mL)

-

Hydrochloric acid (concentrated)

-

Water

Procedure: [3]

-

To a stirred suspension of sodium hydride in 500 mL of toluene, a mixture of ethyl 2-furoate and acetonitrile is added, followed by the addition of 1 mL of methanol.

-

The reaction mixture is heated to 90 °C and maintained at this temperature for 3 hours.

-

After the reaction is complete, the toluene is removed by distillation under reduced pressure.

-

The residue is then stirred with 500 mL of water.

-

The aqueous solution is acidified to a pH of 1.5 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by suction filtration and recrystallized from methanol to yield 2-furanoylacetonitrile as a crystalline solid.

Synthesis of this compound (Adapted from a similar procedure[3])

Materials:

-

2-Furanoylacetonitrile (10 mmol)

-

Hydrazine hydrate (excess, e.g., 3 mL)

-

Ethanol or Dioxane (20 mL)

Procedure:

-

To a solution of 2-furanoylacetonitrile (10 mmol) in ethanol or dioxane (20 mL), add an excess of hydrazine hydrate (e.g., 3 mL).

-

The reaction mixture is stirred at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, the mixture is refluxed for 30 minutes to ensure complete cyclization.

-

The reaction mixture is then allowed to cool to room temperature.

-

The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process involving the preparation of 2-furanoylacetonitrile followed by its cyclization with hydrazine. This method offers good yields and utilizes readily available starting materials. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with a practical and reproducible methodology for the synthesis of this valuable heterocyclic compound, thereby facilitating its application in drug discovery and development.

References

- 1. soc.chim.it [soc.chim.it]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-5-(2-furyl)pyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(2-furyl)pyrazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a pyrazole and a furan ring, imparts a range of chemical properties that make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Properties and Structure

The structural and chemical properties of this compound are summarized in the tables below. This compound, with the molecular formula C₇H₇N₃O, is characterized by its pyrazole core substituted with an amino group and a 2-furyl group.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 5-(Furan-2-yl)-1H-pyrazol-3-amine[1] |

| CAS Number | 96799-02-9[1] |

| Molecular Formula | C₇H₇N₃O[1] |

| SMILES | C1=COC(=C1)C2=CC(=NN2)N |

| InChI Key | XJNZHICOWTVWOX-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 149.15 g/mol | [1] |

| Melting Point | 124-130 °C | [1] |

| Appearance | Buff colored crystals | [1] |

| Solubility | Insoluble in water. | [2] |

| pKa (Predicted) | 14.80 ± 0.10 | [3] |

| Boiling Point (Predicted) | 429.9 ± 35.0 °C | [3] |

Experimental Protocols

General Synthesis of 3,5-Disubstituted Pyrazoles from β-Diketones and Hydrazine

This method can be adapted for the synthesis of this compound by utilizing an appropriate β-ketonitrile precursor.

Caption: Generalized kinase inhibition signaling pathway.

This diagram depicts a typical signal transduction cascade initiated by the binding of a growth factor to a receptor tyrosine kinase on the cell surface. This binding event triggers a series of phosphorylation events, activating downstream kinases (Kinase A, B, and C). The final activated kinase in the cascade then translocates to the nucleus to activate transcription factors, leading to the expression of genes involved in cellular processes such as proliferation and survival. A kinase inhibitor like this compound can intervene in this pathway by binding to one of the kinases (in this example, Kinase B), preventing its activation and thereby blocking the downstream signaling cascade.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its potential as a kinase inhibitor, a common mechanism of action for aminopyrazole derivatives, makes it a compound of significant interest for drug discovery and development, particularly in the area of oncology. The synthetic accessibility of this scaffold, coupled with the potential for further chemical modification, offers numerous opportunities for the creation of novel and potent therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Analysis of 3-Amino-5-(2-furyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Amino-5-(2-furyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of this and related pyrazole derivatives.

Introduction to this compound

This compound is a bifunctional heterocyclic compound featuring a pyrazole ring substituted with an amino group and a furan ring. The presence of these functionalities imparts a unique electronic and structural profile, making it a versatile building block in the synthesis of various bioactive molecules and functional materials. Accurate spectroscopic analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity for further applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole and furan rings, as well as the amino group. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH (pyrazole) | 11.0 - 12.5 | br s | - |

| H-4 (pyrazole) | 5.8 - 6.2 | s | - |

| NH₂ | 4.5 - 5.5 | br s | - |

| H-5' (furan) | 7.5 - 7.8 | d | ~1.8 |

| H-3' (furan) | 6.6 - 6.9 | d | ~3.4 |

| H-4' (furan) | 6.4 - 6.6 | dd | ~1.8, ~3.4 |

Note: Predicted values are based on the analysis of similar pyrazole and furan-containing compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 (pyrazole) | 155 - 160 |

| C-5 (pyrazole) | 140 - 145 |

| C-4 (pyrazole) | 90 - 95 |

| C-2' (furan) | 145 - 150 |

| C-5' (furan) | 140 - 145 |

| C-3' (furan) | 110 - 115 |

| C-4' (furan) | 105 - 110 |

Note: Predicted values are based on the analysis of analogous heterocyclic systems. Broadband proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 300 MHz or higher field spectrometer.

-

Standard acquisition parameters include a spectral width of 0-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer).

-

A standard proton-decoupled pulse sequence is used to obtain singlets for each carbon.

-

A wider spectral width (0-200 ppm) is necessary.

-

Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a good quality spectrum.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

Predicted IR Absorption Bands

The key functional groups, including N-H (amine and pyrazole) and C=N/C=C (aromatic rings), will give rise to characteristic absorption bands. The predicted vibrational frequencies are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyrazole) | 3100 - 3300 | Medium |

| N-H stretch (amine) | 3300 - 3500 (two bands) | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (pyrazole) | 1580 - 1650 | Strong |

| C=C stretch (rings) | 1450 - 1600 | Medium |

| N-H bend (amine) | 1550 - 1650 | Strong |

| C-O-C stretch (furan) | 1000 - 1300 | Strong |

Note: These are expected ranges and the exact positions can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Solid Sample):

-

KBr Pellet Method:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.[2]

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[2]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₇H₇N₃O, with a molecular weight of 149.15 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Identity |

| 149 | [M]⁺ (Molecular Ion) |

| 121 | [M - CO]⁺ |

| 94 | [M - CO - HCN]⁺ |

| 67 | [Furan-C≡N]⁺ or [Pyrazole]⁺ fragment |

Note: The fragmentation pattern of pyrazoles often involves the loss of HCN and N₂. The furan ring can undergo characteristic fragmentations, including the loss of CO.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[3]

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺ at m/z 150.

-

A full scan mass spectrum is acquired over a mass range of m/z 50-500.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This comprehensive guide provides the foundational spectroscopic information and methodologies essential for the accurate characterization of this compound. By following these protocols and utilizing the provided reference data, researchers can confidently identify and assess the purity of this important heterocyclic compound.

References

Navigating the Physicochemical Landscape of 3-Amino-5-(2-furyl)pyrazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(2-furyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective progression through the drug development pipeline. This technical guide provides a comprehensive overview of the known characteristics of this compound and offers generalized experimental protocols for the systematic evaluation of its solubility and stability in various solvent systems. While specific experimental data for this compound is limited in the public domain, this guide leverages data from structurally similar aminopyrazole derivatives and established principles of pharmaceutical sciences to provide a robust framework for its characterization.

Introduction

This compound, with the CAS Number 96799-02-9, belongs to the aminopyrazole class of compounds, which are recognized for their diverse biological activities. The presence of a furan moiety and an amino group on the pyrazole core imparts unique electronic and structural features that influence its interactions with biological targets and its behavior in various chemical environments. A thorough understanding of its solubility and stability is a critical prerequisite for formulation development, pharmacokinetic profiling, and ensuring the integrity and efficacy of potential drug candidates. This document aims to be a valuable resource for researchers by providing both foundational knowledge and practical methodologies for assessing these key parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O | [Chem-Impex] |

| Molecular Weight | 149.15 g/mol | [Chem-Impex] |

| CAS Number | 96799-02-9 | [Chem-Impex] |

| Melting Point | 124-130 °C | [Sigma-Aldrich] |

| Appearance | Buff colored crystals | [Chem-Impex] |

| Purity | ≥ 98% (HPLC) | [Chem-Impex] |

| Storage | Store at 0-8 °C | [Sigma-Aldrich] |

Solubility Profile

To facilitate a systematic investigation, a proposed panel of solvents for solubility determination is provided in Table 2. This table is presented as a template for researchers to populate with their experimental findings.

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Isopropanol | Polar Protic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | ||

| Dichloromethane | Nonpolar Aprotic | 25 | ||

| Toluene | Nonpolar Aprotic | 25 | ||

| Hexane | Nonpolar | 25 | ||

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | 25 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (as per Table 2)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

-

Calculate the solubility in mg/mL.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Potential degradation pathways could involve oxidation of the amino group, acid/base-catalyzed hydrolysis of the furan ring, or photodecomposition. A systematic stability study under forced degradation conditions is essential to identify potential degradants and establish a stability-indicating analytical method.

Table 3 provides a template for summarizing the results of a forced degradation study.

Table 3: Template for Forced Degradation Study of this compound

| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |

| Acidic (e.g., 0.1 N HCl) | 24, 48, 72 h | |||

| Basic (e.g., 0.1 N NaOH) | 24, 48, 72 h | |||

| Oxidative (e.g., 3% H₂O₂) | 24, 48, 72 h | |||

| Thermal (e.g., 80 °C) | 24, 48, 72 h | |||

| Photolytic (e.g., ICH Q1B) | 24, 48, 72 h |

Experimental Protocol for Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acidic Degradation: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and keep it at a specified temperature (e.g., 60 °C). Withdraw samples at various time points.

-

Basic Degradation: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and keep it at a specified temperature. Withdraw samples at various time points.

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidative solution (e.g., 3% H₂O₂) and keep it at room temperature. Withdraw samples at various time points.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C) in an oven.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.

-

Sample Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from its degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently sparse in publicly accessible literature, this technical guide provides a comprehensive framework for its systematic evaluation. The provided protocols for solubility determination and forced degradation studies offer a starting point for researchers to generate the critical data necessary for advancing drug development programs involving this promising scaffold. The general principles outlined, based on the behavior of related aminopyrazole derivatives, suggest that a thorough investigation into its pH-dependent solubility and susceptibility to oxidative and photolytic degradation is warranted. The generation of such data will be invaluable for formulation scientists and medicinal chemists working with this and structurally related compounds.

An In-depth Technical Guide to 3-Amino-5-(2-furyl)pyrazole: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(2-furyl)pyrazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and agrochemical research. Its unique structural features, comprising a pyrazole ring fused with a furan moiety, make it a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological applications of this compound, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

The pyrazole nucleus is a well-established pharmacophore, present in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a furan ring at the 5-position of the 3-aminopyrazole core introduces additional structural and electronic features that can significantly influence the molecule's interaction with biological targets. This compound serves as a crucial building block for the development of novel therapeutic agents and agrochemicals.[1] Its utility is noted in biochemical research, particularly in studies related to enzyme inhibition, which aids in understanding metabolic pathways and formulating new therapeutic strategies.[2]

Discovery and History

Detailed information regarding the specific discovery and a comprehensive historical timeline of this compound is not extensively documented in readily available literature. The emergence of this compound is likely intertwined with the broader exploration of pyrazole chemistry and the systematic investigation of structure-activity relationships of various substituted pyrazole derivatives. The consistent commercial availability of this compound from chemical suppliers suggests its utility as a synthetic intermediate has been recognized for some time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 96799-02-9 | [1] |

| Molecular Formula | C₇H₇N₃O | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Melting Point | 124-130 °C | [1] |

| Appearance | Buff colored crystals | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

Synthesis

While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly detailed in the surveyed literature, its synthesis can be inferred from general methods for the preparation of 3-aminopyrazoles. A plausible and commonly employed synthetic route involves the cyclization of a β-ketonitrile with hydrazine hydrate.

General Experimental Protocol for the Synthesis of 3-Aminopyrazoles

The following protocol describes a general method for the synthesis of 3-aminopyrazoles from β-ketonitriles and can be adapted for the synthesis of this compound. The key starting material for this specific synthesis would be 3-(2-furyl)-3-oxopropanenitrile.

Reaction Scheme:

A plausible synthetic pathway for this compound.

Materials:

-

3-(2-furyl)-3-oxopropanenitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or another suitable solvent)

Procedure:

-

To a solution of 3-(2-furyl)-3-oxopropanenitrile in ethanol, add an equimolar amount of hydrazine hydrate.

-

The reaction mixture is then heated at reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof), to yield this compound as a solid.

Note: This is a generalized protocol. The optimal reaction conditions, including solvent, temperature, and reaction time, may need to be determined empirically.

Biological Activity and Applications

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential pharmaceutical and agrochemical applications.[1]

Pharmaceutical Applications

The aminopyrazole scaffold is a key component in a variety of biologically active compounds. Derivatives of this compound have been investigated for their potential as:

-

Enzyme Inhibitors: One study has identified this compound as a binder to 3-phosphoinositide-dependent protein kinase 1 (PDK1), with a reported half-maximal inhibitory concentration (IC₅₀) of 313 μM.[2] PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. This finding suggests that derivatives of this compound could be explored for the development of novel anticancer agents.

Agrochemical Applications

The pyrazole moiety is a common feature in many commercially successful herbicides and insecticides. The unique properties of this compound make it a valuable intermediate for the synthesis of novel agrochemicals.[1] Its derivatives are explored for their potential as:

-

Herbicides: By modifying the core structure, it is possible to design molecules that selectively inhibit plant growth.

-

Fungicides and Pesticides: The scaffold can be elaborated to create compounds that are effective against various fungal pathogens and insect pests, contributing to crop protection.[1]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are not extensively characterized, its identified interaction with PDK1 places it within the context of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Inhibitory action on the PI3K/AKT signaling pathway.

The general workflow for the synthesis and screening of novel derivatives of this compound for potential biological activity is outlined below.

General workflow for drug discovery using the core scaffold.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a scaffold for the development of new pharmaceuticals and agrochemicals. While detailed historical information on its discovery is not widely available, its utility as a synthetic intermediate is well-established. The plausible synthetic route via the cyclization of 3-(2-furyl)-3-oxopropanenitrile with hydrazine provides a straightforward method for its preparation. The identification of its activity as a PDK1 binder highlights a promising avenue for future research in the development of novel kinase inhibitors for cancer therapy. Further exploration of the chemical space around this scaffold is warranted to fully elucidate its therapeutic and agrochemical potential.

References

potential biological activities of 3-Amino-5-(2-furyl)pyrazole derivatives

An In-depth Technical Guide on the Potential Biological Activities of 3-Amino-5-(2-furyl)pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity.[1][2] Derivatives of pyrazole exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic activities.[2][3] The this compound scaffold represents a particularly interesting class of compounds, integrating three key pharmacophoric units: the versatile pyrazole ring, a hydrogen-bonding amino group, and a furan ring which enhances reactivity and offers additional interaction points.[4] This unique combination makes these derivatives highly promising candidates for the development of novel therapeutic agents across various disease areas.

This technical guide provides a comprehensive overview of the significant biological activities reported for this compound derivatives and related structures. It includes quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further research and drug development efforts.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their potent anticancer activities, acting through diverse mechanisms such as the induction of apoptosis, disruption of microtubule function, and interference with critical signaling pathways.[2][5] The incorporation of the 3-amino and 5-(2-furyl) moieties can significantly influence this activity, leading to the discovery of potent cytotoxic agents against various human cancer cell lines.

Mechanisms of Action

The anticancer effects of pyrazole derivatives are often multifactorial:

-

Tubulin Polymerization Inhibition: Certain pyrazole analogues function as tubulin polymerization inhibitors, targeting the colchicine binding site.[1][6] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[6]

-

Kinase Inhibition: Many pyrazole derivatives are designed as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][8] Inhibition of these pathways can halt tumor growth, proliferation, and angiogenesis.

-

Apoptosis Induction: A common outcome of treatment with pyrazole derivatives is the induction of programmed cell death (apoptosis). This is often achieved through the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases.[5]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Some aminopyrazole derivatives have been identified as potent inhibitors of CDKs, such as CDK2, which are crucial for cell cycle regulation.[9] Inhibition of these enzymes can effectively stop the proliferation of cancer cells.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various pyrazole derivatives against several human cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 3,4-Diaryl Pyrazole | K562 (Leukemia) | GI₅₀ | 0.021 | [1] |

| 3,4-Diaryl Pyrazole | A549 (Lung) | GI₅₀ | 0.69 | [1] |

| 3,4-Diaryl Pyrazole | MCF-7 (Breast) | GI₅₀ | 1.7 | [1] |

| Isolongifolanone-Pyrazole | MCF-7 (Breast) | IC₅₀ | 5.21 | [5] |

| Selenolo[2,3-c]pyrazole | HepG2 (Liver) | IC₅₀ | 15.98 | [5] |

| 3,5-Diaryl Pyrazole | PC3 (Prostate) | IC₅₀ | Potent | [7] |

| 3,5-Diaryl Pyrazole | DU145 (Prostate) | IC₅₀ | Potent | [7] |

| Pyrazole-Thiadiazole | Various | IC₅₀ | Moderate to Good | [8] |

| 5-Amino-1H-pyrazole | NCI-H23 (Lung) | Growth Inhibition > 90% at 10µM | N/A | [3] |

| 5-Amino-1H-pyrazole | HCT-15 (Colon) | Growth Inhibition > 90% at 10µM | N/A | [3] |

Visualization: EGFR/VEGFR Signaling Inhibition

Caption: Inhibition of EGFR/VEGFR2 signaling by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[10]

Antimicrobial Activity

The pyrazole scaffold is integral to many compounds with significant antibacterial and antifungal properties.[11][12] this compound derivatives have been synthesized and evaluated, showing promising activity against a range of pathogenic microorganisms, including multidrug-resistant (MDR) strains.[11]

Spectrum of Activity

-

Antibacterial: Activity has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli).[11][13]

-

Antifungal: These derivatives have also shown efficacy against fungal pathogens such as Aspergillus niger and Candida albicans.[12][13]

-

Antitubercular: Certain 5-aminopyrazole derivatives have demonstrated moderate activity against Mycobacterium tuberculosis, including MDR strains.[11]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative pyrazole derivatives against various microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Reference |

| Pyrazole Derivative (3) | E. coli | 0.25 | Ciprofloxacin | 0.5 | [13] |

| Pyrazole Derivative (4) | S. epidermidis | 0.25 | Ciprofloxacin | 4 | [13] |

| Pyrazole Derivative (2) | A. niger | 1 | Clotrimazole | 2 | [13] |

| Pyrazole Derivative (3) | M. audouinii | 0.5 | Clotrimazole | 0.5 | [13] |

| 5-Aminopyrazole (3c) | Staphylococcus (MDR) | 32-64 | N/A | N/A | [11] |

| 5-Aminopyrazole (4b) | Staphylococcus (MDR) | 32-64 | N/A | N/A | [11] |

Visualization: Antimicrobial Screening Workflow

Caption: General workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in the broth. The concentration range should be sufficient to span the expected MIC.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

-

Confirmation: The results can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-based selective COX-2 inhibitor.[15] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[16]

Mechanism of Action: COX Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[17]

-

COX-1 is a constitutive enzyme involved in physiological functions like gastric protection and platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

Non-steroidal anti-inflammatory drugs (NSAIDs) reduce inflammation by inhibiting these enzymes. Derivatives that selectively inhibit COX-2 over COX-1 are highly sought after, as they are expected to have a better gastric safety profile by sparing the protective functions of COX-1.[18] Many pyrazole derivatives have shown good to excellent COX-2 selectivity.[18]

Data Presentation: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.

| Compound Class | Edema Inhibition (3h) | Edema Inhibition (5h) | Ulcer Index | Standard Drug | Reference |

| Pyrazole Derivative (Va) | 51-86% | 83-96% | 0.7-2.0 | Celecoxib | [18] |

| Pyrazole Derivative (VIa) | 51-86% | 83-96% | 0.7-2.0 | Celecoxib | [18] |

| Pyrazole Derivative (VIIa) | 51-86% | 83-96% | 0.7-2.0 | Celecoxib | [18] |

| Celecoxib (Standard) | 60.6% | 82.8% | 1.3 | - | [18] |

| Indomethacin (Standard) | - | - | 21.3 | - | [18] |

Visualization: Prostaglandin Synthesis Pathway

Caption: Inhibition of prostaglandin synthesis via COX enzymes.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity.[19]

-

Animal Grouping: Use adult Wistar or Sprague-Dawley rats, fasted overnight. Divide them into groups: a control group, a standard group (e.g., receiving Diclofenac or Celecoxib), and test groups for each pyrazole derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

-

Edema Induction: Inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the volume at time 't' (Vₜ) and the initial volume (V₀). The percentage of inhibition of edema for each group is calculated using the formula:

-

% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

-

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic and industrial applications.

-

Enzyme Inhibition: Besides COX, these derivatives have been explored as inhibitors of other enzymes, including butyrylcholinesterase, urease, and monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases and other metabolic disorders.[19][20]

-

Agricultural Chemistry: The stability and reactivity of these compounds make them useful in the formulation of herbicides and fungicides, contributing to crop protection and improved yields.[4]

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For 3-amino-5-(2-furyl)pyrazoles, key SAR insights include:

-

Substituents on the Pyrazole Nitrogen (N1): Substitution at the N1 position with different aryl or alkyl groups significantly modulates activity. Phenyl groups are common and often contribute to potent interactions.

-

Substituents on the Amino Group (C3): The free amino group is often crucial for forming hydrogen bonds with target receptors. Acylation or other modifications can alter the binding mode and selectivity.[21]

-

Modifications of the Furyl Ring (C5): The 2-furyl group can be substituted to enhance lipophilicity or introduce additional hydrogen bonding sites, thereby tuning the pharmacological profile.

Visualization: General SAR Profile

Caption: Key modification points for SAR studies.

Conclusion

This compound derivatives constitute a highly versatile and promising class of heterocyclic compounds. The available data strongly support their potential as lead structures for the development of new therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation. Their potent and often multi-faceted mechanisms of action, coupled with a synthetically accessible core, make them an attractive focus for further investigation. Future research should concentrate on optimizing the scaffold to enhance potency and selectivity for specific biological targets, as well as conducting comprehensive preclinical evaluations to translate these promising in vitro and in vivo results into clinical candidates.

References

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. mdpi.com [mdpi.com]

- 16. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Synthesis of Substituted Pyrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development. Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into numerous blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[1] The continued interest in this scaffold fuels the ongoing development of novel and efficient synthetic methodologies to access structurally diverse pyrazole derivatives. This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing substituted pyrazoles, with a focus on data-driven comparisons and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of the pyrazole ring system can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The most prominent methods include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis), multicomponent reactions, and metal-catalyzed cross-coupling reactions. More recent advancements have also focused on green and sustainable approaches.

Knorr Pyrazole Synthesis and its Variations

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole core.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][2][3][4][5]

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2] A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[1][2]

Materials:

-

1,3-Dicarbonyl compound (1.0 eq)

-

Substituted hydrazine (1.0-1.2 eq)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., a few drops of glacial acetic acid)[6]

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.[1]

-

Dissolve the dicarbonyl compound in a suitable solvent.

-

Add the substituted hydrazine to the mixture.[1]

-

If required, add a catalytic amount of acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[1]

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Acetylacetone | Hydrazine hydrate | Acetic acid/Ethanol | 1 | Reflux | High | [6] |

| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/1-Propanol | 1 | 100 | High | [6][7] |

| Substituted 1,3-diketones | Arylhydrazines | N,N-dimethylacetamide | - | RT | 59-98 | [8] |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazides | Silver catalyst | - | - | - | [8] |

Multicomponent Reactions (MCRs) for Pyrazole Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrazoles.[9][10][11] These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a single step.[9] A prominent example is the synthesis of pyranopyrazoles.

The synthesis of the pyrano[2,3-c]pyrazole scaffold is often achieved through a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate.[9][10][12] This reaction can be performed under various conditions, including catalyst-free, with base catalysts, or using green catalysts in aqueous media.[10][11]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydrazine hydrate (1 mmol)

-

Solvent (e.g., ethanol, water)

-

Catalyst (optional, e.g., piperidine, ZnO nanoparticles, CeO2/ZrO2)[9]

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the chosen solvent.

-

Add the catalyst if required.

-

Stir the reaction mixture at room temperature or heat as specified in the literature.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.

-

Further purification can be achieved by recrystallization.

| Aldehyde | Catalyst | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Various aromatic aldehydes | CeO2/ZrO2 | Ethanol | 15 min | RT | 88-98 | [13] |

| Various aromatic aldehydes | Fe3O4-MNPs | Water | 15 min | RT | High | [9] |

| Various aromatic aldehydes | ZnO nanoparticles | Water | Short | - | High | [9] |

| Various aromatic aldehydes | None (neat) | None | 3-11 min | RT | High | [11] |

Vilsmeier-Haack Formylation of Pyrazoles

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[14][15][16][17] In pyrazole chemistry, it is a crucial tool for introducing a formyl group at the C4 position, yielding pyrazole-4-carbaldehydes.[14][16] These products are valuable intermediates for the synthesis of a wide range of more complex pyrazole derivatives. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[14][16]

Materials:

-

Substituted pyrazole (1 eq)

-

Phosphorus oxychloride (POCl3) (4 eq)

-

Dry dimethylformamide (DMF) (4 eq)

-

Dry solvent (e.g., DMF)

Procedure:

-

Under an inert atmosphere (e.g., Argon), add POCl3 dropwise to dry DMF at -10 °C to form the Vilsmeier reagent.[16]

-

Stir the mixture at low temperature until a viscous, white reagent is formed.[16]

-

Add a solution of the substituted pyrazole in dry DMF to the Vilsmeier reagent.

-

Heat the reaction mixture (e.g., to 70 °C) and stir for an extended period (e.g., 24 hours).[16]

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[16]

| Substrate | Reagents | Time (h) | Temp (°C) | Yield (%) | Reference |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl3, DMF | 24 | 70 | 48 | [16] |

| Substituted phenylhydrazones | POCl3, DMF (Microwave) | 5-15 min | - | High | [14] |

| Substituted phenylhydrazones | POCl3, DMF (Ultrasound) | 10-60 min | - | High | [14] |

Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods.[5][18] In pyrazole synthesis, this has translated into the use of green solvents like water, microwave-assisted synthesis, and the application of reusable catalysts.[5][18][19][20]

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many organic transformations, including the synthesis of pyrazoles.[3][21][22][23] For instance, the Vilsmeier-Haack reaction and the synthesis of pyrazole-oxadiazole hybrids have been successfully accelerated using microwave assistance, reducing reaction times from hours to minutes.[3][14][21]

Materials:

-

Reactants as per the specific synthesis (e.g., for pyrazole-oxadiazole hybrids: intermediate, benzohydrazides, ZnCl2)[3][21]

-

Solvent (e.g., ethanol)

Procedure:

-

In a microwave-safe reaction vessel, combine the reactants and solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specific power and temperature for a short duration (e.g., 9-10 minutes).[3][21]

-

After cooling, work up the reaction mixture as per standard procedures (e.g., precipitation, filtration, recrystallization).

| Reaction Type | Reactants | Time | Power/Temp | Yield (%) | Reference |

| Pyrazole-oxadiazole hybrid synthesis | Intermediate, benzohydrazides | 9-10 min | - | 79-92 | [3][21] |

| Quinolin-2(1H)-one-based pyrazoles | α,β-unsaturated ketones, arylhydrazines | 7-10 min | 360 W, 120 °C | 68-86 | [23] |

| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Carbohydrazide derivatives, 2,4-pentanedione | 3-5 min | 270 W | 82-98 | [23] |

| Pyrano[2,3-c]pyrazoles (one-pot) | Aryl hydrazine, β-ketoester, aldehyde, malononitrile | 10-15 min | 80-120 °C | 92-99 | [23] |

Conclusion

The synthesis of substituted pyrazoles is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. While classical methods like the Knorr synthesis remain highly relevant, contemporary approaches such as multicomponent reactions and green synthetic strategies offer significant advantages in terms of efficiency, sustainability, and the ability to rapidly generate molecular diversity. This guide has provided a snapshot of the key synthetic routes, complete with detailed experimental protocols and comparative data, to aid researchers in the design and execution of their synthetic strategies for this important class of heterocyclic compounds. The continued innovation in this area promises to further expand the chemical space accessible to drug discovery and development professionals, leading to the identification of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 10. jetir.org [jetir.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. degres.eu [degres.eu]

- 15. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. journals.stmjournals.com [journals.stmjournals.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

Quantum Chemical Calculations for 3-Amino-5-(2-furyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Amino-5-(2-furyl)pyrazole. While direct computational studies on this specific molecule are not extensively available in public literature, this guide leverages data from the closely related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, and established computational methodologies for pyrazole derivatives to offer valuable insights for researchers in drug discovery and materials science.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry, serving as a versatile building block for the synthesis of bioactive molecules.[1] Its structural features, including the pyrazole and furan rings, suggest potential applications in the development of novel therapeutic agents and agrochemicals.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the molecular properties that govern the biological activity and reactivity of such compounds.[2][3]

This guide details the theoretical framework, computational protocols, and expected outcomes of quantum chemical analyses of this compound, providing a foundational understanding for its further investigation and application.

Computational Methodology

The computational analysis of pyrazole derivatives is typically performed using DFT, a method that offers a good balance between accuracy and computational cost for studying organic molecules.[2]

Software

Quantum chemical calculations are commonly carried out using software packages such as Gaussian, NWChem, or similar programs.[4]

Theoretical Level

A prevalent and effective level of theory for this class of molecules involves the use of Becke's three-parameter hybrid exchange functional (B3LYP) combined with a suitable basis set, such as 6-31G(d) or 6-311+G**.[2][5][6]

Experimental Protocol: Geometry Optimization

The initial step in the computational workflow is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is achieved by starting with an initial guess of the molecular structure and iteratively solving the electronic Schrödinger equation and updating the nuclear positions until a stationary point on the potential energy surface is reached.

Experimental Protocol: Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model.[5]

Experimental Protocol: Electronic Property Analysis

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.[7] Additionally, the Molecular Electrostatic Potential (MEP) is calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.[8]